molecular formula C23H27NO4 B3757795 Cyclohexyl 4-(4-phenoxybutanamido)benzoate

Cyclohexyl 4-(4-phenoxybutanamido)benzoate

Cat. No.: B3757795
M. Wt: 381.5 g/mol
InChI Key: HWHDVTUZTLQENG-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-phenoxybutanamido)benzoate is an organic compound with the molecular formula C25H31NO4. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a phenoxybutanamido group, and a benzoate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 4-phenoxybutyric acid to form 4-(4-phenoxybutanamido)benzoic acid. This intermediate is then esterified with cyclohexanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step to increase the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 4-(4-phenoxybutanamido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets. The phenoxybutanamido group can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoate group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-((2-tert-butylphenoxy)acetyl)amino)benzoate
  • Cyclohexyl 4-((4-chloro-2-methylphenoxy)acetyl)amino)benzoate
  • Benzyl 4-hydroxybenzoate

Uniqueness

Cyclohexyl 4-(4-phenoxybutanamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

cyclohexyl 4-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(12-7-17-27-20-8-3-1-4-9-20)24-19-15-13-18(14-16-19)23(26)28-21-10-5-2-6-11-21/h1,3-4,8-9,13-16,21H,2,5-7,10-12,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHDVTUZTLQENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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